molecular formula C10H16ClNO2 B1306294 (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate CAS No. 438581-53-4

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate

Cat. No.: B1306294
CAS No.: 438581-53-4
M. Wt: 217.69 g/mol
InChI Key: VWTGJYAUYFEGMB-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester plays a significant role in biochemical reactions, particularly in the hydrolysis of esters. It interacts with various enzymes, including liver carboxylesterase 1, which hydrolyzes aromatic and aliphatic esters . This interaction is crucial for the detoxification of xenobiotics and the activation of ester and amide prodrugs . The compound’s ability to hydrolyze esters but not amides or fatty acids highlights its specificity in biochemical reactions .

Cellular Effects

Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with muscarinic cholinergic receptors has been studied, showing its potential impact on cell signaling pathways . Additionally, its role in hydrolyzing esters can affect cellular metabolism by altering the availability of specific metabolites .

Molecular Mechanism

The molecular mechanism of Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to liver carboxylesterase 1, leading to the hydrolysis of esters . This interaction is essential for the detoxification of xenobiotics and the activation of ester and amide prodrugs . The compound’s specificity for esters over amides and fatty acids is due to its unique structure, which allows it to fit into the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable at room temperature . Its degradation over time can lead to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester vary with different dosages in animal models. At lower doses, the compound effectively hydrolyzes esters without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential disruptions in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester is involved in metabolic pathways related to the hydrolysis of esters. It interacts with liver carboxylesterase 1, which plays a role in the detoxification of xenobiotics and the activation of ester and amide prodrugs . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s unique structure allows it to be efficiently transported across cell membranes and distributed within various tissues . Its localization and accumulation within specific cellular compartments can affect its biochemical properties and cellular effects .

Subcellular Localization

Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester is localized within specific subcellular compartments, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its role in hydrolyzing esters and modulating cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and chemical engineering would apply. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group in the compound can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate is unique due to its specific ester and chloro functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research .

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c1-12-7-2-3-8(12)5-9(4-7)14-10(13)6-11/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTGJYAUYFEGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389896
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438581-53-4
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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